molecular formula C8H5FN2O2 B1343653 4-fluoro-1H-indazole-3-carboxylic acid CAS No. 885521-64-2

4-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1343653
CAS No.: 885521-64-2
M. Wt: 180.14 g/mol
InChI Key: PVBIDQDQVMTZMT-UHFFFAOYSA-N
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Description

4-fluoro-1H-indazole-3-carboxylic acid: is a fluorinated indazole derivative, characterized by the presence of a fluoride substituent at the 4-position of the indazole ring.

Mechanism of Action

Target of Action

4-Fluoro-1H-indazole-3-carboxylic acid, like other indazole derivatives, is known to have a wide variety of medicinal applications . It has been found that indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation .

Mode of Action

It is known that indazole derivatives interact with their targets, such as kinases, through hydrogen bonding . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various downstream signaling pathways, including those involved in cell growth and survival .

Pharmacokinetics

The properties of similar indazole derivatives suggest that they may have good bioavailability .

Result of Action

The result of the action of this compound is likely to be dependent on its specific targets and the pathways they are involved in. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it could potentially lead to decreased cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under specific conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of specific catalysts to enhance the efficiency of the synthesis process .

Scientific Research Applications

Chemistry: 4-fluoro-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents .

Industry: The compound’s ability to coordinate with metal centers makes it useful in the development of triplet photosensitizers for dye-sensitized solar cells (DSSCs) and other photochemical applications .

Properties

IUPAC Name

4-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBIDQDQVMTZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646263
Record name 4-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-64-2
Record name 4-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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